molecular formula C15H21N3O B14727742 3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile CAS No. 6269-57-4

3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile

Cat. No.: B14727742
CAS No.: 6269-57-4
M. Wt: 259.35 g/mol
InChI Key: GBTNJQMXBTZMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile is a chemical compound with the molecular formula C15H21N3O. It is known for its applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile typically involves the reaction of 4-phenylpiperazine with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines .

Scientific Research Applications

3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile is unique due to its specific molecular structure, which allows it to interact with acetylcholinesterase in a distinct manner. This unique interaction profile may result in different pharmacological effects compared to other similar compounds .

Properties

CAS No.

6269-57-4

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

3-[2-(4-phenylpiperazin-1-yl)ethoxy]propanenitrile

InChI

InChI=1S/C15H21N3O/c16-7-4-13-19-14-12-17-8-10-18(11-9-17)15-5-2-1-3-6-15/h1-3,5-6H,4,8-14H2

InChI Key

GBTNJQMXBTZMNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCC#N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.